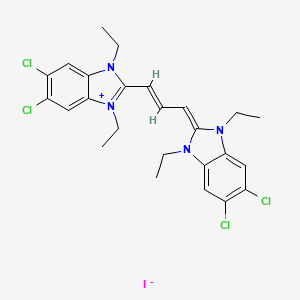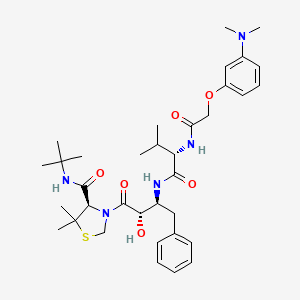
Fluocortolone
Descripción general
Descripción
Fluocortolone is a glucocorticoid . It is used in the treatment of several conditions, including hemorrhoids . It is similar to fluocortin, but with one less keto group .
Synthesis Analysis
The synthesis of Fluocortolone involves reactions that are fast, simple, and low-cost . These reactions are structurally selective in that they target carbonyl and hydroxyl groups, which are found in all naturally occurring steroids . Many steroid hormone isomers differ only in the number, location, and/or stereochemistry of these functional groups, allowing these reactions to “amplify” subtle structural differences and improve resolution .
Molecular Structure Analysis
Fluocortolone has a molecular formula of C22H29FO4 . Its average mass is 376.462 Da and its monoisotopic mass is 376.204987 Da .
Chemical Reactions Analysis
The utility of two reactions, derivatization by Girard’s reagents and 1,1-carbonyldiimidazole (CDI), for improving the separation of steroid hormone isomers has been explored . The resolution was significantly improved amongst CDI-derivatized isomer groups of hydroxyprogesterone, deoxycortisone, and desoximetasone .
Physical And Chemical Properties Analysis
Fluocortolone has a molecular formula of C22H29FO4 . Its average mass is 376.462 Da and its monoisotopic mass is 376.204987 Da .
Aplicaciones Científicas De Investigación
Dermatological Applications
Fluocortolone: is primarily utilized in dermatology for its potent anti-inflammatory properties. It is effective in treating various skin disorders, including eczema, psoriasis, and dermatitis. The compound works by reducing inflammation, redness, and itching, providing relief to patients with chronic skin conditions .
Pharmacokinetics Research
Research into the pharmacokinetics of Fluocortolone reveals how the body absorbs, distributes, metabolizes, and excretes the drug. Studies have shown that Fluocortolone is rapidly absorbed, reaching peak plasma levels within 1.4–2.1 hours after oral administration. Understanding its pharmacokinetics is crucial for optimizing dosing regimens and minimizing side effects .
Endocrinological Studies
Fluocortolone’s impact on plasma cortisol levels has been a subject of endocrinological studies. These investigations are significant because they help understand the extent and duration of adrenal suppression following different dosages of Fluocortolone, which is vital for patients requiring steroid therapy .
Veterinary Medicine
The metabolism of Fluocortolone has also been studied in animals, such as rams. Identifying various metabolites and understanding the drug’s behavior in non-human systems is essential for veterinary applications and can inform human medical use .
Anti-inflammatory Mechanisms
The anti-inflammatory mechanisms of Fluocortolone are an area of ongoing research. By studying how Fluocortolone modulates the immune response at the cellular level, researchers can develop targeted therapies for inflammatory diseases and potentially reduce the reliance on systemic corticosteroids .
Formulation Development
Fluocortolone is used in the development of topical formulations, such as creams and ointments. Research in this field focuses on creating formulations that maximize the drug’s efficacy while minimizing systemic absorption and side effects. This is particularly important for patients who require long-term treatment .
Safety and Hazards
Fluocortolone may be toxic if swallowed . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Fluocortolone is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune response. They are used in medicine to treat diseases caused by an overactive immune system, such as allergies, asthma, autoimmune diseases, and sepsis .
Mode of Action
This can result in increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins .
Biochemical Pathways
They can inhibit the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and leukotrienes, both of which are powerful mediators of inflammation .
Pharmacokinetics
The pharmacokinetics of Fluocortolone have been studied in healthy adults. It was found to be rapidly absorbed after oral administration, reaching maximum plasma levels after 1.4–2.1 hours . The half-life of Fluocortolone was found to be 1.76 hours . These properties suggest that Fluocortolone has good bioavailability.
Result of Action
The primary result of Fluocortolone’s action is a reduction in inflammation and immune response. This makes it effective in treating a variety of conditions characterized by excessive inflammation or an overactive immune response . For example, it is used topically for localized skin reactions and also orally for systemic use .
Action Environment
The action of Fluocortolone, like other glucocorticoids, can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. For instance, the serum concentration of Fluocortolone can be increased when it is combined with Abametapir . Additionally, the risk or severity of adverse effects can be increased when Abatacept is combined with Fluocortolone .
Propiedades
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMQHDJQHZUTJ-ULHLPKEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861835 | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocortolone | |
CAS RN |
152-97-6 | |
| Record name | Flucortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65VXC1MH0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182 | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)


![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)
![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)



![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)



![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)
![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)